molecular formula C11H11N5OS B2408485 N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097869-39-9

N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2408485
CAS No.: 2097869-39-9
M. Wt: 261.3
InChI Key: MWEKKKPEBOFPHA-UHFFFAOYSA-N
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Description

N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097869-39-9) is a synthetic heterocyclic compound with a molecular formula of C11H11N5OS and a molecular weight of 261.31 g/mol . Its structure incorporates two privileged scaffolds in medicinal chemistry: a thiazole ring and a pyrimidine ring, linked via an azetidine carbonyl connector. The thiazole moiety is a well-known pharmacophore present in numerous authorized antimicrobial drugs, such as aztreonam and several cephalosporins, underscoring its significance in the design of novel anti-infective agents . Furthermore, the pyrimidine ring is a common nitrogen-containing heterocycle that contributes to the molecule's ability to form hydrogen bonds, which is critical for interacting with biological targets . This specific molecular architecture makes it a valuable chemical intermediate for researchers engaged in structure-activity relationship (SAR) studies and rational drug design, particularly in the search for new compounds with potential antimicrobial and anticancer activities . The compound is provided for research applications exclusively. It is strictly for laboratory use and is not intended for human, veterinary, or diagnostic use.

Properties

IUPAC Name

[3-(pyrimidin-4-ylamino)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5OS/c17-11(9-5-18-7-14-9)16-3-8(4-16)15-10-1-2-12-6-13-10/h1-2,5-8H,3-4H2,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEKKKPEBOFPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC=N2)NC3=NC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, followed by the introduction of the azetidine ring via cyclization reactions. The pyrimidine ring is then incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine is being studied for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The thiazole moiety may play a crucial role in inhibiting tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Properties : Preliminary studies have shown that this compound has significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Enzyme Inhibition

The compound has been investigated as a potential enzyme inhibitor. The thiazole ring can interact with active sites of enzymes, potentially leading to the development of new drugs for conditions such as cancer and infectious diseases. For instance, it may inhibit enzymes involved in nucleotide synthesis or those critical for tumor proliferation.

Material Science

Due to its unique chemical structure, this compound is also being explored in materials science:

  • Conductive Polymers : The compound can serve as a building block for synthesizing conductive polymers that have applications in organic electronics and sensors.
  • Fluorescent Materials : Its structural properties make it suitable for developing new fluorescent materials for use in imaging and diagnostic applications.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their efficacy against human breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

Case Study 2: Antimicrobial Efficacy

A recent study highlighted the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The azetidine ring may enhance the compound’s binding affinity, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s biological activity and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.

    Thiazolidine: Exhibits diverse biological activities, including antimicrobial and anti-inflammatory effects.

    1,3,4-Thiadiazole: Used in the development of antimicrobial and anticancer agents.

Uniqueness

N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This structural complexity allows for versatile applications in various fields, making it a valuable compound for further research and development.

Biological Activity

N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a heterocyclic compound characterized by the presence of thiazole, azetidine, and pyrimidine rings. Its unique structure suggests potential biological activities that have been the focus of various research studies.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The thiazole ring may interact with enzymes or receptors, modulating their activity. The azetidine ring enhances the compound's binding affinity, while the pyrimidine ring participates in hydrogen bonding and other interactions, contributing to its therapeutic potential.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Activity Against Bacterial Strains : Compounds containing thiazole moieties have demonstrated potent activity against various bacterial strains including Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.0033 to 0.046 μg/mL, outperforming reference drugs like ampicillin and streptomycin .
  • Resistance to Antimicrobial Agents : The emergence of antimicrobial resistance necessitates the development of novel compounds. Thiazole derivatives have shown promise in overcoming resistance mechanisms in multi-drug resistant strains .

Antitumor Activity

The compound has also been evaluated for its antitumor properties:

  • Cytotoxicity Studies : In vitro studies on human cancer cell lines (e.g., MCF-7, HepG2) revealed that certain thiazole derivatives exhibited higher inhibitory activity than traditional chemotherapeutic agents like 5-fluorouracil (5-Fu). For example, specific compounds showed IC50 values as low as 1.11 μg/mL against HepG2 cells, indicating strong cytotoxic effects .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntimicrobialS. aureus, K. pneumoniae0.0033 - 0.046 μg/mL
AntitumorMCF-7, HepG2IC50 = 1.11 μg/mL
Apoptosis InductionHepG2 Cells-

Synthetic Routes and Industrial Production

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:

  • Formation of Thiazole Ring : Often achieved through Hantzsch thiazole synthesis.
  • Azetidine Ring Introduction : Accomplished via cyclization reactions.
  • Pyrimidine Ring Incorporation : Executed through nucleophilic substitution reactions.

Optimizing these synthetic routes is crucial for industrial applications to ensure high yields and purity.

Q & A

Q. What are the key considerations in the synthesis of N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine to ensure high yield and purity?

Successful synthesis requires precise control of reaction parameters, including temperature (e.g., 35–100°C), solvent selection (polar aprotic solvents like DMSO or DMF), and reaction time (24–48 hours). Intermediate isolation and purification via column chromatography (e.g., using ethyl acetate/hexane gradients) are critical to minimize side reactions. Characterization of intermediates by 1H^1H/13C^{13}C NMR ensures structural fidelity before proceeding to subsequent steps .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 98–99% purity) is essential for assessing purity. Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural assignments (e.g., δ 8.87 ppm for aromatic protons), while High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., m/z 215 [M+H]+^+) .

Advanced Research Questions

Q. How can researchers design experiments to optimize the pharmacological profile through structure-activity relationship (SAR) studies?

Systematic structural modifications should focus on key moieties (e.g., azetidine, thiazole, pyrimidine) to evaluate their impact on target binding. For example:

  • Replace the thiazole ring with other heterocycles (e.g., triazolo-pyridazine) to assess steric/electronic effects.
  • Introduce substituents (e.g., fluorine or methyl groups) to modulate lipophilicity and metabolic stability. Pair synthetic modifications with in vitro assays (e.g., enzyme inhibition or cell viability) and computational docking to prioritize lead candidates .

Q. What methodologies are recommended for resolving contradictions in biological activity data across studies?

  • Orthogonal Assays: Validate activity using distinct methodologies (e.g., SPR for binding affinity vs. functional cellular assays).
  • Control Experiments: Test for off-target effects (e.g., kinase panel screening) and compound stability under assay conditions.
  • Statistical Analysis: Apply multivariate tools (e.g., Design of Experiments, DoE) to identify confounding variables (e.g., solvent effects, pH) .

Q. How should researchers approach the design of multi-step synthetic routes to balance efficiency and scalability?

  • Modular Synthesis: Break the molecule into azetidine, thiazole, and pyrimidine modules for parallel synthesis.
  • Catalysis: Use transition-metal catalysts (e.g., CuBr for Ullmann couplings) to improve step efficiency.
  • Process Optimization: Screen solvents (e.g., DMSO vs. acetonitrile) and temperatures using microfluidic reactors to enhance reproducibility and scalability .

Q. What strategies are employed to investigate interaction mechanisms with biological targets?

  • Biophysical Techniques: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding kinetics (KdK_d, kon/koffk_{on}/k_{off}).
  • Structural Biology: Co-crystallization with target proteins (e.g., kinases) reveals binding modes.
  • Computational Modeling: Molecular dynamics simulations predict conformational changes induced by ligand binding .

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